molecular formula C10H9NO B1266881 4-(Allyloxy)benzonitrile CAS No. 33148-47-9

4-(Allyloxy)benzonitrile

Cat. No. B1266881
CAS RN: 33148-47-9
M. Wt: 159.18 g/mol
InChI Key: NEFWHNGRRGVCEW-UHFFFAOYSA-N
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Description

“4-(Allyloxy)benzonitrile” is an organic compound with the molecular formula C10H9NO . It belongs to the class of nitrile-substituted aromatic compounds. The average mass of this compound is 159.185 Da, and the monoisotopic mass is 159.068420 Da .


Molecular Structure Analysis

The molecular structure of “4-(Allyloxy)benzonitrile” consists of a benzonitrile group attached to an allyloxy group . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

Enantioselective Catalysis

4-(Allyloxy)benzonitrile: has been utilized in the development of photoenzymes for enantioselective [2+2] cycloadditions . This innovative approach allows for the creation of complex molecules with high enantiomeric excess, which is crucial in the synthesis of chiral pharmaceuticals.

Material Science

In material science, 4-(Allyloxy)benzonitrile derivatives have been explored for their electrical properties. For instance, they have been grafted onto polypropylene to improve its electrical characteristics, making it a promising material for high-voltage direct current (HVDC) cable insulation .

Medicine Development

The compound’s derivatives, such as 4-(allyloxy)-quinolones , have been studied for their potential in medicine development. These derivatives show promise in various biochemical transformations that are valuable in the synthesis of medicinal compounds .

Environmental Science

While specific environmental applications of 4-(Allyloxy)benzonitrile are not directly mentioned in the search results, its role in green chemistry could be significant. For example, its derivatives could be used in the synthesis of environmentally friendly chemicals or in processes that minimize the use of hazardous substances .

Analytical Chemistry

In analytical chemistry, 4-(Allyloxy)benzonitrile can be a subject of study for its physicochemical properties, such as solubility and stability. Understanding these properties is essential for the development of analytical methods and the preparation of chemical standards .

Biochemistry

The role of 4-(Allyloxy)benzonitrile in biochemistry could involve the study of its interactions with biological molecules. Its derivatives might be used to probe biochemical pathways or as building blocks for more complex biological systems .

Industrial Applications

Industrially, 4-(Allyloxy)benzonitrile is available for purchase and is likely used in various chemical syntheses. It may serve as an intermediate in the production of other chemical compounds or as a reagent in industrial chemical analyses .

Photocatalysis

Lastly, the compound plays a role in photocatalysis, where it can be part of systems that harness light energy to drive chemical reactions. This is particularly useful in the synthesis of compounds that require specific conditions not easily achievable through traditional catalysis .

Safety And Hazards

While specific safety data for “4-(Allyloxy)benzonitrile” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .

Future Directions

The development of new modes of catalysis into proteins, such as the one used in the synthesis of “4-(Allyloxy)benzonitrile”, opens up a wealth of new excited-state chemistry in protein active sites . This establishes the framework for developing a new generation of enantioselective photocatalysts . Future research may focus on expanding these methodologies and exploring their applications in various fields of chemistry .

properties

IUPAC Name

4-prop-2-enoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFWHNGRRGVCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292956
Record name 4-(ALLYLOXY)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)benzonitrile

CAS RN

33148-47-9
Record name 33148-47-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(ALLYLOXY)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzonitrile (30.0 g, 252 mmol), allyl bromide (39.6 g, 327 mmol), and Cs2CO3 (98.5 g, 302 mmol) were dissolved in DMF (900 mL), and water (1 mL) was added. After stirring for 12 h at rt, the reaction mixture was concentrated under reduced pressure, water was added, and the mixture was extracted with EtOAc (2×). The combined organic layers were washed with water and brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure yielding 40 g (100%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 4.60 (d, 2H), 5.34 (d, 1H), 5.43 (d, 1H), 6.03 (m, 1H), 6.96 (d, 2H), 7.58 (d, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

4-Hydroxybenzonitrile (30.0 g, 251.8 mmol), allyl bromide (39.6 g, 327.4 mmol), and cesium carbonate (98.5 g, 302.2 mmol) were dissolved in DMF (900 mL), and 1 mL water was added. After stirring for 12 h at ambient temperature, most of the DMF was removed in vacuo. Water was added and the reaction mixture was extracted with ethyl acetate. The combined organic layers were washed with H2O and brine. The organic layer was dried over Na2SO4, filtered, and the solvent was removed in vacuo. The title compound was obtained as a white crystalline material (40 g, 100%). 1H NMR (400 MHz, CDCl3) δ 4.60 (d, 2H), 5.34 (d, 1H), 5.43 (d, 1H), 6.03 (m, 1H), 6.96 (d, 2H), 7.58 (d, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-cyanophenol (50 g), allyl bromide (27.2 ml) potassium carbonate (47.8 g) in acetone (100 ml) was heated at reflux for 16 hours. The reaction mixture was evaporated, water was added to the residue and the aqueous mixture was extracted with diethyl ether. The diethyl ether extract was washed with dilute aqueous sodium hydroxide solution, dried (MgSO4) and evaporated to give 4-cyanophenyl allyl ether as a solid, m.p. 41.6° C.; microanalysis, found: C 75.1; H, 5.8; N, 8.7%; C10H9NO2 requires: C, 75.5; H, 5.7; N, 8.8%; NMR: 4.55-4.65(2H,m), 5.2-5.4(2H,m), 5.9-6.05(1H,m), 7.0-7.1(2H,m) and 7.65-7.75(2H,m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture comprising 29.75 g of 4-cyanophenol, 33.27 g of allyl bromide, 41.46 g of potassium carbonate and 350 ml of acetone, was refluxed under stirring for 4 hours. Acetone was distilled, and water was added to the residue. The mixture was extracted with benzene. The benzene layer was washed sequentially with a 5% sodium hydroxide aqueous solution and water, and dried over sodium sulfate. Then, the solvent was distilled off to obtain a pale yellow oily substance. The residual substance was crystallized from n-hexane-ethyl ether to obtain 38.16 g of 4-allyloxy benzonitrile as colorless crystals having a melting point of from 40.5° to 41° C.
Quantity
29.75 g
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reactant
Reaction Step One
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33.27 g
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reactant
Reaction Step Two
Quantity
41.46 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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